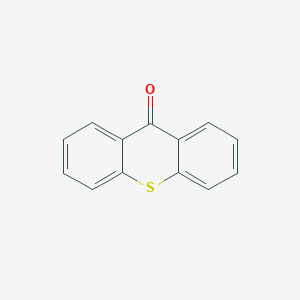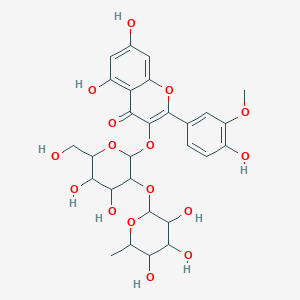
Isorhamnetin-3-O-neohespeidoside
Overview
Description
Isorhamnetin 3-O-neohesperidoside: is a flavonoid glycoside isolated from plants such as Typha angustifolia and Acacia salicina. It is known for its significant biological and pharmacological activities, including antioxidant, antiatherogenic, and antimicrobial effects . This compound is a major active substance in traditional herbal medicine, particularly in Puhuang, which is used to treat various chronic diseases .
Scientific Research Applications
Isorhamnetin 3-O-neohesperidoside has a wide range of scientific research applications:
- Chemistry: Used as a chemical marker in high-performance liquid chromatography (HPLC) for the identification of flavonoids .
- Biology: Studied for its interactions with human intestinal flora and its metabolic profiling .
- Medicine: Investigated for its antioxidant, anti-inflammatory, and osteoclastogenic activities . It promotes osteoclastogenesis and bone resorption, making it a potential candidate for treating delayed tooth eruption .
- Industry: Utilized in the development of natural product libraries and bioactive compound libraries for drug discovery .
Mechanism of Action
Isorhamnetin-3-O-neohespeidoside, also known as Calendoflavoside or Isorhamnetin-3-O-nehesperidine, is a flavonoid glycoside isolated from Typha angustifolia . This compound has been found to have significant biological and pharmacological activities, including antioxidant, antiatherogenic, and antimicrobial effects .
Target of Action
The primary target of this compound is the receptor activator of nuclear factor-kB ligand (RANKL)-induced osteoclastogenesis . Osteoclastogenesis is the process of bone resorption, which is essential for tooth eruption. The compound promotes the differentiation of osteoclasts, cells that break down bone, leading to the resorption of the crown-covered bone during tooth eruption .
Mode of Action
This compound interacts with its targets by promoting osteoclastogenesis and the bone resorption of mouse bone marrow macrophages (BMMs) . It upregulates the mRNA expression of osteoclast-specific genes such as cathepsin K (CTSK), vacuolar-type H + -ATPase d2(V-ATPase d2), tartrate resistant acid phosphatase (TRAP), and nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) . The compound activates NFATc1, p38, and AKT signaling pathways during osteoclastogenesis .
Biochemical Pathways
The compound affects the RANKL-induced osteoclastogenesis pathway . By promoting osteoclastogenesis, it stimulates the resorption of crown-covered bone, which is an essential process in tooth eruption . The upregulation of osteoclast-specific genes leads to the activation of several biochemical pathways involved in bone resorption .
Pharmacokinetics
Metabolic profiling studies have shown that the compound is first deglycosylated to isorhamnetin-3-o-glucoside and subsequently to the aglycone isorhamnetin, which is then demethylated to quercetin .
Result of Action
The result of the action of this compound is the promotion of osteoclast differentiation and crown-covered bone resorption both in vitro and in vivo . This leads to the resorption of the crown-covered bone during tooth eruption, which could potentially be used as an adjuvant therapy for delayed intraosseous eruption .
Action Environment
The action of this compound can be influenced by the intestinal flora. The compound is metabolized by the human intestinal bacteria, which can convert it to considerable amounts of aglycone isorhamnetin and further to minor amounts of quercetin . This suggests that the gut microbiome plays a crucial role in the metabolism and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Isorhamnetin-3-O-neohespeidoside interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit xanthine oxidase and scavenge superoxide radicals in a cell-free assay . This suggests that this compound may play a role in antioxidant biochemical reactions .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it promotes osteoclastogenesis and the bone resorption of mouse bone marrow macrophages (BMMs) . It also upregulates mRNA expression of the osteoclast-specific genes cathepsin K (CTSK), vacuolar-type H + -ATPase d2(V-ATPase d2), tartrate resistant acid phosphatase (TRAP) and nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been shown to activate NFATc1, p38, and AKT signaling in osteoclastogenesis . This suggests that this compound may influence gene expression and enzyme activity, thereby affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to promote osteoclast differentiation and crown-covered bone resorption in vivo
Metabolic Pathways
This compound is involved in various metabolic pathways. It is firstly deglycosylated to isorhamnetin-3-O-glucoside and subsequently to the aglycone isorhamnetin, and the latter is demethylated to quercetin . This suggests that this compound interacts with various enzymes and cofactors in these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isorhamnetin 3-O-neohesperidoside can be synthesized through enzymatic reactions. The optimal temperature for the enzyme activity is around 45°C, with a temperature range of 35 to 55°C being effective . The synthesis involves the glycosylation of isorhamnetin with neohesperidose.
Industrial Production Methods: Industrial production of isorhamnetin 3-O-neohesperidoside typically involves extraction from natural sources such as Typha angustifolia. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Isorhamnetin 3-O-neohesperidoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed:
- Isorhamnetin 3-O-glucoside
- Isorhamnetin
- Quercetin
Comparison with Similar Compounds
Isorhamnetin 3-O-neohesperidoside is unique due to its specific glycosylation pattern and biological activities. Similar compounds include:
These compounds share similar flavonoid structures but differ in their glycosylation patterns and specific biological activities.
Properties
IUPAC Name |
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O16/c1-9-18(33)21(36)23(38)27(40-9)44-26-22(37)19(34)16(8-29)42-28(26)43-25-20(35)17-13(32)6-11(30)7-15(17)41-24(25)10-3-4-12(31)14(5-10)39-2/h3-7,9,16,18-19,21-23,26-34,36-38H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLKSZBFIJJREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Calendoflavoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55033-90-4 | |
| Record name | Calendoflavoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194 - 197 °C | |
| Record name | Calendoflavoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known analytical methods for quantifying Isorhamnetin-3-O-nehesperidine, and what makes them suitable?
A1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable method for determining the concentration of Isorhamnetin-3-O-nehesperidine, particularly in formulated products like Shenghua Tablets []. This technique is chosen for its simplicity, speed, accuracy, and repeatability. In this specific application, a C18 column is used with a mobile phase of acetonitrile and a diluted phosphoric acid solution. UV detection is employed at a wavelength of 254 nm [].
Q2: Beyond its presence in Shenghua Tablets, what other research highlights Isorhamnetin-3-O-nehesperidine's potential?
A2: Isorhamnetin-3-O-nehesperidine is identified as a major flavonoid-based phytochemical in Calendula officinalis []. Computational studies, specifically molecular docking simulations, suggest that it exhibits a strong binding affinity for the main protease (Mpro) of SARS-CoV-2 []. This protease is essential for the virus's life cycle, making its inhibition a key target for antiviral drug development.
Q3: Have any studies examined the stability of Isorhamnetin-3-O-nehesperidine when interacting with the SARS-CoV-2 main protease?
A3: Yes, molecular dynamics simulations, running for 100 nanoseconds, were used to assess the stability of Isorhamnetin-3-O-nehesperidine in complex with the SARS-CoV-2 Mpro []. The results indicate that this complex is stable overall, suggesting that Isorhamnetin-3-O-nehesperidine could potentially act as a lasting inhibitor of the protease [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




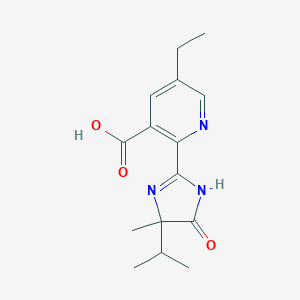
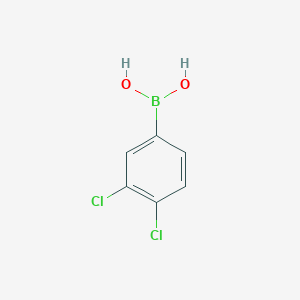
![[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate](/img/structure/B50294.png)
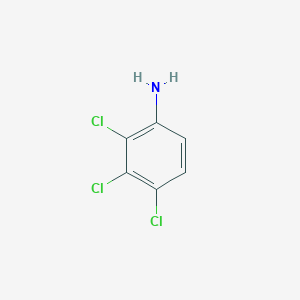
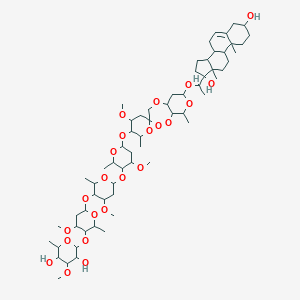
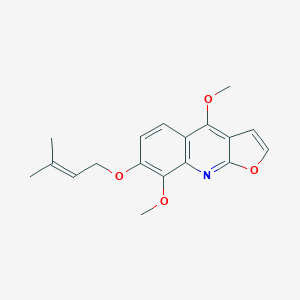

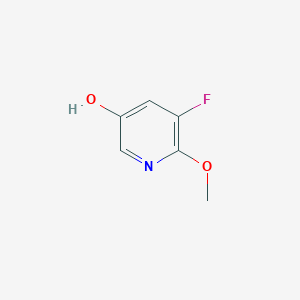

![4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one](/img/structure/B50311.png)

